molecular formula C11H16N2O2 B8368560 4-Neopentyl-2-nitroaniline

4-Neopentyl-2-nitroaniline

Cat. No.: B8368560
M. Wt: 208.26 g/mol
InChI Key: GSXNKKHKTUFTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Neopentyl-2-nitroaniline is a nitroaniline derivative featuring a bulky neopentyl (2,2-dimethylpropyl) group at the 4-position and a nitro group at the 2-position of the aniline ring. This article compares these analogs to infer trends in physical characteristics, toxicity, and substituent effects.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)7-8-4-5-9(12)10(6-8)13(14)15/h4-6H,7,12H2,1-3H3

InChI Key

GSXNKKHKTUFTIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Substituent Position : Ortho-nitro groups (e.g., 2C4NA) correlate with higher toxicity compared to para-nitro analogs, possibly due to altered electron withdrawal and interaction with cellular targets .

Electron-Withdrawing Groups : Chloro and nitro groups enhance reactivity, increasing cellular damage through oxidative stress and GSH depletion .

Predicted Properties of 4-Neopentyl-2-nitroaniline

  • Melting Point : Expected to exceed 276°C (cf. 4-methyl-2-nitroaniline) due to the neopentyl group’s steric bulk .
  • Toxicity : Likely lower than smaller analogs (e.g., 4C2NA) due to reduced metabolic accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.